

molecular weight and chemical properties of Dabcyl-QALPETGEE-Edans

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Compound of Interest

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In-Depth Technical Guide: Dabcyl-QALPETGEE-Edans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical properties of the fluorescent peptide substrate, **Dabcyl-QALPETGEE-Edans**. It details its application in enzymatic assays, including experimental protocols and diagrammatic representations of the underlying scientific principles.

Core Molecular and Chemical Properties

Dabcyl-QALPETGEE-Edans is a synthetic peptide primarily utilized as a substrate for fluorescence resonance energy transfer (FRET) based assays.[1] Its design incorporates a specific amino acid sequence recognized by the bacterial enzyme Sortase A (SrtA), flanked by a fluorophore and a quencher molecule.[1]

Below is a summary of its key quantitative data:



Property	Value	Reference
Molecular Weight	1472.58 g/mol	[1][2]
Chemical Formula	C67H89N15O21S	[2]
CAS Number	271798-75-5	[1][2]
Amino Acid Sequence	Gln-Ala-Leu-Pro-Glu-Thr-Gly- Glu-Glu	[2]
Fluorophore (Donor)	Edans (5-((2- Aminoethyl)amino)naphthalen e-1-sulfonic acid)	[1]
Quencher (Acceptor)	Dabcyl (4-((4- (Dimethylamino)phenyl)azo)be nzoic acid)	[1]
Appearance	Solid, Brown to reddish-brown	[2]
Purity	Typically ≥95% (as determined by HPLC)	[3]
Solubility	Soluble in DMSO (e.g., 50 mg/mL)	[2]
Storage Conditions	Powder: -80°C for up to 2 years, -20°C for up to 1 year. In solvent: -80°C for up to 6 months, -20°C for up to 1 month.	[1][2]

FRET-Based Enzymatic Detection

The functionality of **Dabcyl-QALPETGEE-Edans** is predicated on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] In its intact state, the Edans fluorophore and the Dabcyl quencher are in close proximity. When the Edans molecule is excited by an external light source, the energy is non-radiatively transferred to the Dabcyl molecule, which dissipates it as heat, thus quenching the fluorescence.[4][5]



Enzymatic cleavage of the peptide by Sortase A separates the Edans from the Dabcyl. This disruption of FRET restores the fluorescent capability of Edans, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][6]

The spectral properties of the Edans-Dabcyl FRET pair are crucial for this application:

Spectral Property	Wavelength (nm)	Reference
Edans Excitation (Absorbance)	~340	[3][7]
Edans Emission	~490	[3][7]
Dabcyl Absorption	~453-463	[5][6]

The significant overlap between the emission spectrum of Edans and the absorption spectrum of Dabcyl ensures efficient quenching in the intact substrate.[6]

Experimental Protocols

The following section outlines a detailed methodology for a Sortase A activity assay using **Dabcyl-QALPETGEE-Edans**. This protocol is synthesized from established methods for similar FRET-based enzymatic assays.

Objective: To determine the enzymatic activity of Sortase A by measuring the rate of cleavage of the Dabcyl-QALPETGEE-Edans substrate.

Materials:

- Dabcyl-QALPETGEE-Edans substrate
- Purified Sortase A enzyme
- Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, pH 7.5)
- Dimethyl sulfoxide (DMSO)
- 96-well black microplate, suitable for fluorescence measurements



Fluorescence microplate reader with excitation at ~340 nm and emission detection at ~490 nm

Procedure:

- Substrate Preparation:
 - Prepare a stock solution of Dabcyl-QALPETGEE-Edans in DMSO (e.g., 10 mM).
 - Further dilute the stock solution in Assay Buffer to the desired working concentrations (e.g., for a final assay concentration range of 1-50 μM).
- Enzyme Preparation:
 - Prepare a stock solution of purified Sortase A in Assay Buffer.
 - Dilute the enzyme stock to the desired final concentration in Assay Buffer (e.g., 2.5 μΜ).[8]
- Assay Setup:
 - To each well of the 96-well microplate, add the appropriate volume of Assay Buffer.
 - Add the Sortase A enzyme solution to the wells designated for the enzymatic reaction. For control wells (no enzyme), add an equivalent volume of Assay Buffer.
 - To initiate the reaction, add the Dabcyl-QALPETGEE-Edans substrate solution to all wells.
 - The final reaction volume should be consistent across all wells (e.g., 100 μL).
- Fluorescence Measurement:
 - Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~340 nm) and emission (~490 nm) wavelengths.
 - Monitor the increase in fluorescence intensity over time. Measurements can be taken in kinetic mode (e.g., every 60 seconds for 30-60 minutes) or as an endpoint reading after a fixed incubation period.



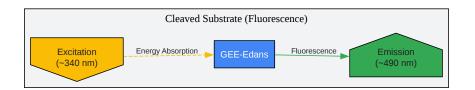
• Data Analysis:

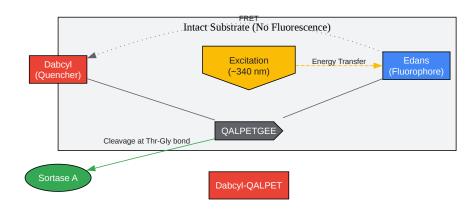
- For kinetic assays, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
- Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (Km and Vmax).
- For endpoint assays, compare the fluorescence intensity of the enzyme-containing wells to the control wells.

Visualizations

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of **Dabcyl-QALPETGEE-Edans**.



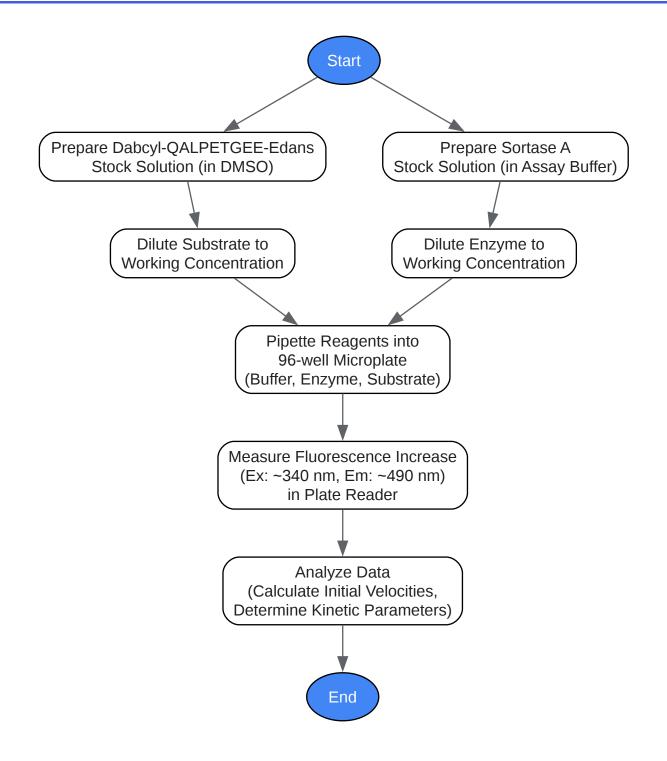




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Caption: FRET mechanism of Dabcyl-QALPETGEE-Edans cleavage by Sortase A.





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Caption: Experimental workflow for a Sortase A activity assay.

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